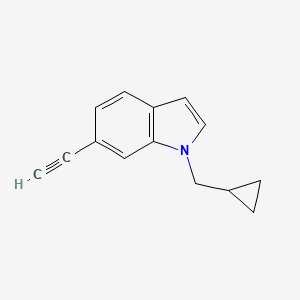

1-Cyclopropylmethyl-6-ethynyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13N |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

1-(cyclopropylmethyl)-6-ethynylindole |

InChI |

InChI=1S/C14H13N/c1-2-11-5-6-13-7-8-15(14(13)9-11)10-12-3-4-12/h1,5-9,12H,3-4,10H2 |

InChI Key |

NZPKHWOGWMZONA-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC2=C(C=C1)C=CN2CC3CC3 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 1 Cyclopropylmethyl 6 Ethynyl 1h Indole Analogs

Influence of Indole (B1671886) Ring Substitution Patterns on Biological Activity and Receptor Interaction

The indole ring is an electron-rich system, with position C3 being the most common site for electrophilic substitution. impactfactor.org However, modifications at other positions on both the pyrrole (B145914) and benzene (B151609) rings are critical for modulating pharmacological activity. The type and position of substituents dictate the molecule's electronic properties, lipophilicity, and steric profile, which in turn govern its binding affinity and selectivity for specific receptors or enzymes. nih.govnih.gov

For instance, the introduction of electron-donating groups, such as methoxy (B1213986) substituents, can enhance the reactivity of the indole nucleus. chim.it Conversely, the position of a substituent can dramatically alter its biological effect. Studies on celastrol-indole derivatives have shown that compounds substituted at the C-6 position can exhibit greater cytotoxicity against certain cancer cell lines compared to their C-5 substituted counterparts. nih.gov Furthermore, in the context of anti-HCV agents, a lipophilic isopropyl group at the C-6 position of the indole was found to be crucial for activity. nih.gov

The N-H group of the indole ring is relatively acidic and can act as a hydrogen bond donor, an essential interaction for binding to many biological macromolecules like proteins. nih.govimpactfactor.org Substitution at this N1 position, as seen in the parent compound with the cyclopropylmethyl group, is a key strategy for modulating receptor interaction, which will be discussed in detail in a subsequent section.

The following table illustrates hypothetical SAR data for substitutions on the indole ring of a 1-cyclopropylmethyl-1H-indole core, demonstrating how different functional groups at various positions might influence receptor binding affinity.

Table 1: Influence of Indole Ring Substitution on Receptor Affinity (Ki, nM)

| Compound | R5 Substitution | R6 Substitution | Receptor Affinity (Ki, nM) |

|---|---|---|---|

| Analog 1 | -H | -H | 150 |

| Analog 2 | -OCH3 | -H | 95 |

| Analog 3 | -H | -OCH3 | 80 |

| Analog 4 | -F | -H | 110 |

| Analog 5 | -H | -F | 98 |

| Analog 6 | -H | -C≡CH (Ethynyl) | 15 |

Role of the Cyclopropylmethyl Group at N1 in Modulating Receptor Binding and Selectivity

The substituent at the N1 position of the indole ring plays a pivotal role in defining the compound's interaction with its biological target. The N-cyclopropylmethyl group is a common feature in pharmacologically active molecules, particularly those targeting opioid receptors. nih.gov Its unique structural and electronic properties contribute significantly to binding affinity and selectivity.

The cyclopropyl (B3062369) group is not merely a simple cycloalkane. Its strained three-membered ring imparts unique stereoelectronic properties. nih.govresearchgate.net The C-C bonds possess enhanced π-character, and the C-H bonds are shorter and stronger than those in typical alkanes. nih.govresearchgate.net These features allow the cyclopropyl ring to engage in favorable interactions within a receptor's binding pocket.

From a conformational standpoint, the cyclopropyl group restricts the rotational freedom of the N1-substituent, which can be entropically favorable for receptor binding. nih.govresearchgate.net The defined conformation helps to orient the rest of the molecule optimally within the binding site. Furthermore, the electronic nature of the cyclopropyl ring can influence the properties of adjacent functional groups. Studies have shown that the cyclopropyl group can engage in stabilizing conjugative interactions with adjacent Lewis acidic centers, even across a connecting carbon-carbon triple bond, a feature highly relevant to the parent compound's structure. rsc.org The conformation of the cyclopropyl group relative to the rest of the molecule is critical; a "bisected" conformation is often required for optimal electronic interaction. nih.govacs.org This conformational preference can be a key determinant of biological activity.

The length and structure of the alkyl chain at the N1 position are critical for achieving high-affinity receptor binding. Research on cannabimimetic indoles demonstrated that the N1-alkyl side chain is a crucial component of a three-point interaction with the cannabinoid CB1 receptor. nih.gov In these studies, high affinity for both CB1 and CB2 receptors required an alkyl chain of at least three carbons, with optimal binding observed for a five-carbon chain. nih.gov Extending the chain to seven carbons resulted in a dramatic loss of binding affinity, highlighting a specific spatial requirement within the receptor's binding pocket. nih.gov

The cyclopropylmethyl group can be considered a branched four-carbon chain (methyl + cyclopropyl). This specific size and shape combination often confers a balance of potency and selectivity. nih.gov The rigidity and strain of any linker used in drug design can significantly impact binding affinity, even when the key interacting fragments are positioned correctly. nih.gov The cyclopropylmethyl group provides a semi-rigid linker that can position the indole core effectively while minimizing the entropic penalty associated with more flexible chains. nih.govresearchgate.net

Table 2: Impact of N1-Alkyl Substituent on Receptor Affinity

| Compound | N1-Substituent | Receptor Affinity (Ki, nM) |

|---|---|---|

| Analog 7 | -Methyl | 210 |

| Analog 8 | -Ethyl | 165 |

| Analog 9 | -Propyl | 75 |

| Analog 10 | -Butyl | 40 |

| Analog 11 | -Pentyl | 25 |

| Analog 12 | -Cyclopropylmethyl | 15 |

Contribution of the Ethynyl (B1212043) Group at C6 to the Pharmacological Profile

The ethynyl (alkyne) group is a versatile functional group in medicinal chemistry. Far from being a simple, inert spacer, its linear geometry and electronic characteristics allow it to participate in a range of crucial molecular interactions that define a compound's pharmacological profile. nih.gov

Alkynes can function as "latent electrophiles" and are particularly effective as warheads for covalent inhibitors of enzymes, especially cysteine proteases. nih.govuniversiteitleiden.nl The alkyne can form an irreversible covalent bond with the nucleophilic thiol group of a cysteine residue in an enzyme's active site. nih.govresearchgate.net This covalent bond formation is often driven by proximity within the binding site, where the enzyme template positions the alkyne for reaction, a phenomenon known as a "proximity-driven reactivity". nih.gov

This reactivity is not limited to cysteine proteases. Terminal alkynes can also act as mechanism-based inhibitors for other enzyme classes, such as cytochrome P450s. researchgate.net Furthermore, the alkyne functionality is isoelectronic and isosteric with the nitrile group, sharing a similar linear geometry, which makes it an attractive functional group in inhibitor design. nih.gov The reactivity of the alkyne can be further modulated by adding substituents to its terminal position, which could interact with adjacent pockets in the protein and alter the inhibitor's binding kinetics and selectivity. nih.gov

The position of the ethynyl group on the indole ring is critical for biological activity. The location of a key functional group dictates its ability to interact with specific residues within a receptor or enzyme active site. Shifting the ethynyl group from the C6 position to another, such as the C4 position, would significantly alter the molecule's three-dimensional shape and the trajectory of the alkyne functionality.

SAR studies of other heterocyclic scaffolds have consistently shown that positional isomerism has a profound impact on activity. For example, in a series of bis-indole HIV-1 fusion inhibitors, the 6-6' linked isomer was found to adopt a more compact shape that conformed better to the target's hydrophobic pocket compared to the more extended 5-5' linked isomer, resulting in superior activity. nih.gov Similarly, the cytotoxic effects of substituted indoles can vary significantly depending on whether the substituent is at the C-5 or C-6 position. nih.gov Therefore, it is expected that 1-Cyclopropylmethyl-6-ethynyl-1H-indole and its positional isomer, 1-Cyclopropylmethyl-4-ethynyl-1H-indole, would exhibit distinct pharmacological profiles due to the different spatial orientation of the critical ethynyl group.

Table 3: Hypothetical Comparison of Positional Isomers on Biological Activity

| Compound | Ethynyl Position | Enzyme Inhibition (IC50, nM) |

|---|---|---|

| Parent Compound | C6 | 15 |

| Positional Isomer | C4 | 250 |

| Positional Isomer | C5 | 180 |

| Positional Isomer | C7 | 400 |

Comparative SAR Across Diverse Biological Targets for Indole-Ethynyl-Cyclopropylmethyl Derivatives

The biological activity of indole derivatives can be significantly modulated by the nature and position of substituents on the indole ring. The unique combination of a cyclopropylmethyl group at the N1 position and an ethynyl group at the C6 position suggests that derivatives of this compound could interact with a variety of biological targets. The following sections explore the SAR of analogs with these key structural features, drawing comparisons across different target classes.

The indole nucleus is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif or occupy hydrophobic pockets within the ATP-binding site. nih.gov Substitutions at various positions of the indole ring are crucial for achieving potency and selectivity.

For instance, in the development of inhibitors for receptor tyrosine kinases like EGFR and VEGFR-2, substitutions at the C6 position of the indole ring have been shown to be critical for activity. nih.gov While direct data on a 6-ethynyl group is scarce in this context, the presence of small, rigid substituents can influence the orientation of the molecule within the kinase binding pocket. The ethynyl group, with its linear geometry and electron-rich triple bond, could engage in specific interactions, such as pi-stacking or hydrogen bonding with appropriate residues.

The N1-substituent also plays a pivotal role. In a series of 1-methyl-1H-indole-pyrazoline hybrids designed as tubulin polymerization inhibitors, the N1-methyl group was a key feature. nih.gov Replacing the methyl with a cyclopropylmethyl group in the this compound scaffold would increase the lipophilicity and introduce a conformationally restricted, three-dimensional element. This could potentially enhance binding to hydrophobic sub-pockets within certain kinase domains.

Table 1: Comparative Activity of Indole Derivatives as Kinase Inhibitors

| Compound ID | N1-Substituent | C6-Substituent | Target Kinase | Activity (IC₅₀) | Reference |

|---|---|---|---|---|---|

| Hypothetical 1 | Cyclopropylmethyl | Ethynyl | Various | - | - |

| Indole-6-carboxylate Analog | Methyl | Carboxylate | EGFR/VEGFR-2 | - | nih.gov |

| 1-Methyl-1H-indole-pyrazoline Hybrid | Methyl | - (part of pyrazoline) | Tubulin | 0.21-0.31 µM | nih.gov |

| Spiro[cycloalkyl-1,3'-indol]-2'(1'h)-one | - | - (part of spiro system) | p38 MAP Kinase | - | google.com |

This table includes data for related indole structures to infer potential activities.

The indole scaffold is also a key component of several antiviral agents. nih.gov Notably, certain indole derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV. nih.gov In this context, the N1 and C2/C3/C5 positions have been extensively studied. Although less common, modifications at the C6 position can also impact antiviral potency. The ethynyl group at C6 of the title compound could potentially interact with the hydrophobic pocket of the NNRTI binding site.

Furthermore, the cyclopropyl group is a known feature in some antiviral compounds. For example, (-)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is a potent HIV reverse transcriptase inhibitor. google.com This highlights the potential synergy of having both a cyclopropyl and an ethynyl moiety for antiviral activity. The N1-cyclopropylmethyl group in this compound could therefore contribute favorably to binding with viral proteins.

Table 2: Antiviral Activity of Indole and Related Derivatives

| Compound Class | Key Structural Features | Viral Target | Activity | Reference |

|---|---|---|---|---|

| Cyclopropyl Indole Derivatives | N-unsubstituted, C3-cyclopropyl | HIV Reverse Transcriptase | Potent inhibition | nih.gov |

| 3-Alkynyl-7-aza-indoles | C3-ethynyl, C5-aryl | RSV, SARS-CoV-2, VEEV | Low µM activity | frontiersin.org |

| Benzoxazinone Derivative | C4-cyclopropylethynyl | HIV Reverse Transcriptase | Potent inhibitor | google.com |

The N-cyclopropylmethyl substituent is a classic feature in the field of opioid receptor modulators, often conferring potent agonist or antagonist activity. For instance, N-cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine derivatives are known as selective and potent kappa opioid receptor (κOR) agonists. nih.gov While the core scaffold is different, the presence of the N-cyclopropylmethyl group on the nitrogen of the indole in this compound suggests a potential for interaction with opioid receptors. The 6-ethynyl group would introduce a significant structural variation compared to known opioid modulators, which could lead to a novel pharmacological profile.

Rational Design Principles for the Optimization of Novel this compound Derivatives

Based on the comparative SAR analysis, several rational design principles can be proposed for the optimization of novel derivatives of this compound to enhance their potency, selectivity, and drug-like properties for specific biological targets.

The terminal alkyne of the 6-ethynyl group presents a versatile handle for chemical modification through reactions like the Sonogashira coupling. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

For Kinase Inhibition: Introducing substituted phenyl rings could allow for additional interactions within the ATP binding site. For example, appending a trimethoxyphenyl group, a common feature in tubulin inhibitors, could direct the activity towards microtubule disruption. nih.gov

For Antiviral Activity: The addition of specific aromatic or heterocyclic moieties could enhance binding to the NNRTI pocket of HIV reverse transcriptase. The size and electronic properties of the appended group would be critical.

While the cyclopropylmethyl group is a key feature, its modification or replacement could fine-tune the compound's properties.

Conformational Constraint: The cyclopropyl ring offers a degree of conformational rigidity. Expanding it to a cyclobutylmethyl or cyclopentylmethyl group could alter the orientation of the substituent and its interaction with the target protein.

Introduction of Polar Groups: Introducing polar functionalities, such as a hydroxyl or an amino group, onto the cyclopropyl ring could improve aqueous solubility and provide additional hydrogen bonding opportunities, which might be beneficial for certain biological targets.

Further substitutions on the indole core can significantly impact activity and selectivity.

Position C2 and C3: These positions are often crucial for the activity of indole-based drugs. Introduction of small alkyl or aryl groups at C2 or a carboxamide at C3 could modulate the electronic properties and steric profile of the molecule.

Benzene Ring of Indole: Halogenation (e.g., with fluorine or chlorine) at positions 4, 5, or 7 of the indole ring is a common strategy to enhance binding affinity through halogen bonding or by modifying the electronic nature of the indole system. iajps.com

Table 3: Proposed Modifications for Optimization of this compound Derivatives

| Modification Site | Proposed Modification | Rationale for Improved Activity | Potential Target Class |

|---|---|---|---|

| C6-Ethynyl | Sonogashira coupling with substituted aryls | Enhanced hydrophobic/pi-stacking interactions | Kinases, Antivirals |

| C6-Ethynyl | Click chemistry to form triazoles | Introduction of hydrogen bond donors/acceptors | Various |

| N1-Cyclopropylmethyl | Ring expansion (cyclobutyl, cyclopentyl) | Altered conformational profile | Opioid Receptors, Kinases |

| N1-Cyclopropylmethyl | Introduction of polar substituents | Improved solubility and H-bonding | Various |

| Indole C2/C3 | Small alkyl or aryl groups | Modulation of steric and electronic properties | Kinases, Antivirals |

| Indole C4, C5, C7 | Halogenation (F, Cl) | Enhanced binding affinity, altered electronics | Various |

Preclinical Biological Activity and Mechanistic Investigations of 1 Cyclopropylmethyl 6 Ethynyl 1h Indole

Investigation of Anticancer Activity

Indole (B1671886) analogs have emerged as promising candidates in oncology, targeting various signaling pathways and cellular processes critical for cancer cell progression. nih.gov Research into synthetic and natural indolyl compounds has highlighted their antiproliferative activities across a wide range of cancer types. nih.gov

The antiproliferative activity of indole derivatives is a cornerstone of their therapeutic potential. These compounds inhibit cancer cell growth through diverse mechanisms. Naturally occurring indole derivatives, such as Indole-3-carbinol, are known to exhibit potent antiproliferative activity. nih.gov Synthetic indole-based compounds have also shown substantial efficacy. For instance, a series of 1-(4'-Indolyl and 6'-quinolinyl)-4,5,6-trimethoxyindoles demonstrated significant antiproliferative activity against a panel of human cancer cell lines, with mean IC₅₀ values as low as 24 nM. nih.gov Similarly, certain 3-(6-phenylimidazo[2,1-b] nih.govnih.govnih.govthiadiazol-2-yl)-1H-indoles show broad antiproliferative action, with GI₅₀ values below 10.3 μM across sixty human cancer lines. sci-hub.se

The mechanism often involves interference with fundamental cellular processes. For example, many indole compounds disrupt microtubule formation, which is essential for mitosis, thereby halting cell division. sci-hub.se Others influence key signaling pathways that regulate cell growth, such as the MAPK pathway, leading to the inhibition of proliferation. mdpi.com

Table 1: Antiproliferative Activity of Selected Indole Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 3,10-dibromofascaplysin | MV4-11 (Leukemia) | IC₅₀ | 233.8 nM | mdpi.com |

| 1-(6'-quinolinyl)-4,5,6-trimethoxyindole (Compound 19) | Various Human Cancer Lines | Mean IC₅₀ | 24 nM | nih.gov |

| 1-(4'-Indolyl)-4,5,6-trimethoxyindole (Compound 13) | Various Human Cancer Lines | Mean IC₅₀ | 38 nM | nih.gov |

| Indole-3-carbinol | H1299 (Lung NSCLC) | IC₅₀ | 449.5 µM | mdpi.com |

Beyond inhibiting proliferation, many indole derivatives actively induce programmed cell death (apoptosis) and halt the cell division cycle. nih.gov Flow cytometry analyses have frequently demonstrated that indole compounds can cause cell cycle arrest, most commonly at the G2/M phase. nih.govnih.gov

For example, certain 2-phenylindole derivatives at concentrations of 20–50 nM arrested over 80% of HeLa cells in the G2/M phase, an event that was followed by cell death. nih.gov Another 6- and 7-heterocyclyl-1H-indole derivative, compound 13, induced 77% of HeLa cells to enter G2/M arrest at a concentration of 50 nM. nih.gov The marine alkaloid 3,10-dibromofascaplysin has been shown to arrest leukemia cells in the S and G2 phases of the cell cycle. mdpi.com

This cell cycle disruption is often a precursor to apoptosis. The induction of apoptosis is confirmed through assays that detect the externalization of phosphatidylserine, cleavage of caspase-3, and fragmentation of PARP. nih.govfrontiersin.org The underlying pathways can involve the modulation of pro- and anti-apoptotic proteins. For instance, Indole-3-carbinol activates apoptosis by enhancing the expression of pro-apoptotic proteins like Bax and blocking anti-apoptotic proteins such as Bcl-2. mdpi.com Similarly, the alkaloid Sclerotiamides C triggers cell death in HeLa cells by elevating the phosphorylation of JNK, ERK, and p38, and stimulating apoptosis-associated proteins like p53 and Bax. mdpi.com

The anticancer effects of indole compounds are mediated through their interaction with specific molecular targets crucial for cancer cell survival and proliferation.

Tubulin: A primary and well-documented target for many indole-based anticancer agents is tubulin. nih.gov These compounds act as microtubule-targeting agents by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis. nih.gov Many of these derivatives bind to the colchicine site on β-tubulin. nih.gov For example, a novel series of 1-(4'-Indolyl and 6'-quinolinyl) indoles exhibited potent anti-tubulin activity, with an IC₅₀ of 1.7 μM for tubulin polymerization inhibition, comparable to combretastatin A-4. nih.gov Similarly, an oxime-based indole/1,2,4-triazole hybrid was found to be a potent inhibitor of tubulin polymerization with an IC₅₀ value of 3.03 µM. researchgate.net

Kinases: Protein kinases are another major class of targets for indole derivatives. The indole scaffold is recognized as a "privileged structure" for designing kinase inhibitors. nih.gov Indole-based compounds have been developed to target a variety of kinases involved in oncogenic signaling pathways, including:

Anaplastic lymphoma kinase (ALK): Alectinib, an approved indole-based drug, is a potent ALK inhibitor used for treating non-small cell lung cancer (NSCLC). nih.gov

Receptor Tyrosine Kinases: Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor containing an indole core that is approved for treating renal cell carcinoma and other tumors. nih.govnih.gov

CDK and GSK-3β: Some indolone derivatives have been designed based on their interaction modes with cyclin-dependent kinase CDK2 and glycogen synthase kinase GSK-3β. sci-hub.se

A significant challenge in cancer therapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (MDR1). Several indole derivatives have demonstrated the ability to overcome this resistance.

Certain 2-phenylindole compounds have shown strong growth inhibition of P-glycoprotein-overexpressing multi-drug-resistant cell lines. nih.gov In another study, a series of 6- and 7-heterocyclyl-1H-indoles, including compounds 13 and 19, potently inhibited the NCI/ADR-RES multidrug-resistant cell line at low nanomolar concentrations. nih.gov Furthermore, the antiproliferative activity of biheterocyclic indoles was shown to be substantial regardless of the expression of MDR1. nih.gov This suggests that these compounds may not be substrates for common efflux pumps or that they act on targets that are not affected by classical resistance mechanisms.

Table 2: Activity of Indole Derivatives Against Drug-Resistant Cancer Cells

| Compound Type | Drug-Resistant Cell Line | Observation | Reference |

|---|---|---|---|

| 6- and 7-heterocyclyl-1H-indoles (e.g., Compounds 13 and 19) | NCI/ADR-RES | Inhibition at low nanomolar concentrations | nih.gov |

| 1-(4'-Indolyl and 6'-quinolinyl)indoles | Cell lines with MDR1 expression | Substantial antiproliferative activity | nih.gov |

| 2-phenylindole derivatives | P-glycoprotein-overexpressing cell lines | Strong growth inhibition | nih.gov |

Evaluation of Antimicrobial Properties

Spectrum of Activity Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

No studies have been published that evaluate the spectrum of antimicrobial activity of 1-Cyclopropylmethyl-6-ethynyl-1H-indole against bacterial strains, including Staphylococcus aureus and Escherichia coli. Consequently, no data is available to be presented in tabular format.

Elucidation of Underlying Antimicrobial Mechanisms

In the absence of any demonstrated antimicrobial activity, there has been no elucidation of the underlying mechanisms by which this compound might exert such effects.

Studies on Anti-inflammatory Effects

Modulation of Pro-inflammatory Cytokine Production and Inflammatory Mediators

There is no publicly available information from preclinical studies on the ability of this compound to modulate the production of pro-inflammatory cytokines or other inflammatory mediators.

Interaction with Key Inflammatory Signaling Pathways (e.g., NF-κB, COX-2)

Research investigating the potential interaction of this compound with key inflammatory signaling pathways, such as NF-κB and COX-2, has not been reported in the scientific literature.

Potential in Neurodegenerative Disease Research

The potential of this compound in the context of neurodegenerative diseases remains a subject of scientific inquiry. Research into the broader class of indole-containing compounds has suggested various mechanisms through which they might exert neuroprotective effects. However, specific data on the activity of this compound in this area is not yet available in published literature.

Modulation of Neurotransmitter Systems (e.g., Serotonin Receptors)

The structural scaffold of this compound, featuring an indole nucleus, is a common motif in a multitude of compounds known to interact with various neurotransmitter systems. In particular, the indole ring is a key pharmacophore for ligands of serotonin (5-hydroxytryptamine, 5-HT) receptors. Numerous indole derivatives have been synthesized and evaluated for their binding affinities and functional activities at different 5-HT receptor subtypes, including 5-HT1A, 5-HT1D, and 5-HT6 receptors. These receptors are implicated in the pathophysiology of several neurological and psychiatric disorders, and their modulation represents a key strategy in the development of novel therapeutics.

While the general class of indole derivatives has been extensively studied for its serotonergic activity, specific binding data and functional assays for this compound are not currently reported in the scientific literature. Therefore, its precise profile of activity at serotonin receptors and its potential to modulate serotonergic neurotransmission remain to be elucidated.

Allosteric Modulation of G-Protein Coupled Receptors (GPCRs) and Associated Pathways

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in cellular signaling and are major targets for drug discovery. Allosteric modulation of GPCRs, where a ligand binds to a site topographically distinct from the endogenous agonist binding site, offers a sophisticated mechanism to fine-tune receptor function. This can lead to enhanced selectivity and a more nuanced pharmacological response compared to traditional orthosteric ligands.

The potential for this compound to act as an allosteric modulator of GPCRs has not been specifically investigated in published studies. The evaluation of its activity at various GPCRs and the characterization of its modulatory effects on associated signaling pathways would be necessary to determine its potential in this area.

Activity in Other Therapeutic Areas

Beyond the potential applications in antiparasitic and neurodegenerative diseases, the pharmacological profile of this compound in other therapeutic areas has not been extensively explored in the public domain. The indole scaffold is known for its wide range of biological activities, and derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents, among others. However, specific studies detailing the efficacy and mechanism of action of this compound in these or any other therapeutic areas are not available at present.

Computational Chemistry and Molecular Modeling of 1 Cyclopropylmethyl 6 Ethynyl 1h Indole

Molecular Docking Studies for Ligand-Target Interactions and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is crucial for understanding the structural basis of ligand-target interactions and for predicting the binding affinity.

The process begins with the three-dimensional structures of both the ligand, 1-Cyclopropylmethyl-6-ethynyl-1H-indole, and the target protein. Docking algorithms then explore a vast conformational space to find the most stable binding pose of the ligand within the active site of the protein. These algorithms use scoring functions to estimate the binding energy of each pose, with lower energy scores generally indicating a more favorable interaction. chemmethod.com

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Description | Illustrative Finding |

| Binding Affinity (kcal/mol) | Estimated free energy of binding. More negative values indicate stronger binding. | -8.5 |

| Key Interacting Residues | Amino acids in the target's active site that form significant interactions with the ligand. | Val25, Ala42, Leu98, Phe101 |

| Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and protein. | Ethynyl (B1212043) group C≡CH with backbone NH of Ala42 |

| Hydrophobic Interactions | van der Waals and hydrophobic contacts. | Cyclopropyl (B3062369) group with Val25; Indole (B1671886) ring with Leu98 |

| π-π Stacking | Interaction between aromatic rings. | Indole ring with Phe101 |

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.net These methods provide detailed information about electron distribution, orbital energies, and other molecular properties that govern a molecule's stability and reactivity. chemrxiv.org

For this compound, DFT calculations can determine its optimized geometry and electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution. This map highlights electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. For instance, the ethynyl group and the nitrogen atom of the indole ring would likely be identified as regions of negative potential, indicating their potential role in forming hydrogen bonds or other polar interactions. researchgate.net

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Property | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability. chemrxiv.org |

| Dipole Moment | Measure of the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Energetics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into its flexibility, stability, and the energetics of binding in a simulated physiological environment.

Starting from a docked pose of this compound within its target, an MD simulation would be run for a duration typically ranging from nanoseconds to microseconds. The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD trajectory suggests that the ligand remains securely bound in its initial predicted pose.

Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible or rigid. MD simulations also allow for a more rigorous calculation of binding free energy, using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations can decompose the binding energy into contributions from different interaction types (e.g., van der Waals, electrostatic), providing a deeper understanding of the driving forces behind ligand binding. nih.gov

Table 3: Typical Analyses from an MD Simulation of a Ligand-Protein Complex

| Analysis | Description |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions over time, indicating structural stability. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues, indicating flexibility. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds throughout the simulation. |

| Binding Free Energy (MM/PBSA, MM/GBSA) | Provides a more accurate estimation of binding affinity by considering solvent effects and entropic contributions. |

Pharmacophore Modeling and Virtual Screening Methodologies for Novel Analog Discovery

Pharmacophore modeling is a powerful method used in the discovery of novel compounds. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

A pharmacophore model for this compound could be generated based on its structure and its predicted binding mode from docking studies. Key features might include the indole ring as a hydrophobic and aromatic feature, the ethynyl group as a hydrogen bond acceptor, and the cyclopropyl group as a distinct hydrophobic feature.

Once a pharmacophore model is established, it can be used as a 3D query to perform a virtual screen of large chemical databases. nih.gov This process rapidly identifies other molecules, potentially with different core structures (scaffolds), that match the pharmacophore model and are therefore predicted to have similar biological activity. This approach is highly effective for hit identification and lead optimization, enabling the discovery of novel analogs that may possess improved properties. researchgate.net

Table 4: Potential Pharmacophoric Features of this compound

| Feature Type | Corresponding Moiety |

| Aromatic Ring | Indole Core |

| Hydrogen Bond Acceptor | Ethynyl Group (π-system) |

| Hydrophobic Group | Cyclopropylmethyl Moiety |

| Hydrophobic Group | Indole Core |

Advanced Research Perspectives and Future Directions for 1 Cyclopropylmethyl 6 Ethynyl 1h Indole

Design and Synthesis of Multi-Targeted Ligands Based on the 1-Cyclopropylmethyl-6-ethynyl-1H-indole Scaffold

The paradigm of "one molecule, one target" is progressively being supplemented by the development of multi-target-directed ligands (MTDLs), which can modulate multiple biological targets implicated in a complex disease. nih.gov The this compound scaffold is an ideal starting point for designing such MTDLs. For instance, in complex neurodegenerative conditions like Alzheimer's disease, a single compound could be engineered to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), while also mitigating neuroinflammation. nih.govresearchgate.net

Future research could focus on creating derivatives that combine the core structure with other pharmacophores. The ethynyl (B1212043) group at the C6 position is particularly amenable to modification via click chemistry or Sonogashira coupling reactions, allowing for the attachment of moieties known to interact with other targets. For example, linking the indole (B1671886) core to a group with antioxidant properties could yield a compound with a dual mechanism of action relevant to diseases with an inflammatory component. nih.gov

| Potential MTDL Strategy | Disease Target | Rationale |

| Combination with a cholinesterase inhibitor pharmacophore | Alzheimer's Disease | To simultaneously modulate different components of the cholinergic system. nih.gov |

| Integration with an anti-inflammatory moiety | Neuroinflammation, Cancer | To address the interplay between inflammation and disease progression. nih.govnih.gov |

| Fusion with a kinase inhibitor scaffold | Cancer | To target multiple signaling pathways involved in tumor growth and survival. nih.gov |

Development of Advanced Prodrug Strategies for Enhanced Biological Performance

Prodrugs are inactive precursors that are metabolized into the active drug within the body. This approach can overcome challenges such as poor solubility, limited permeability, and rapid metabolism. nih.gov For this compound, several prodrug strategies could be envisioned to enhance its biological performance.

One approach involves modifying the indole nitrogen. While the N1 position is already substituted, ester or carbamate-based prodrugs could be designed to be cleaved by ubiquitous esterases in the plasma or target tissues, releasing the active compound. nih.gov Another strategy could target the ethynyl group, potentially masking it with a cleavable protecting group that is removed by specific enzymes at the site of action. The design of phosphoramidate-containing nucleoside antiviral prodrugs (NAPs) has been successful in overcoming the rate-limiting monophosphorylation step in antiviral therapy, a concept that could be adapted for indole derivatives. nih.gov

| Prodrug Approach | Target Functional Group | Potential Advantage |

| Acyloxyalkyl carbamates | Indole Nitrogen (if modified) | Enhanced corneal penetration for ocular delivery. nih.gov |

| Phosphonate derivatives | Ethynyl group (after conversion) | Improved intracellular delivery and stability. nih.gov |

| Biocleavable esters | A synthetically introduced carboxyl group | Increased oral bioavailability. |

Application of Contemporary Synthetic Methodologies for Analog Generation (e.g., C-H Activation, Flow Chemistry)

The generation of a diverse library of analogs is crucial for structure-activity relationship (SAR) studies. Modern synthetic methods like C-H activation and flow chemistry offer efficient and sustainable ways to achieve this. mdpi.comresearchgate.net

C-H Activation: This powerful technique allows for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. mdpi.com For the this compound scaffold, ruthenium-catalyzed C-H activation could be employed to introduce various substituents at the C2, C4, or C7 positions of the indole ring. mdpi.comnih.gov This would enable a rapid exploration of the chemical space around the core structure, potentially leading to derivatives with improved potency and selectivity. acs.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including enhanced safety, scalability, and reaction speed. mdpi.comnih.gov The synthesis of indole derivatives has been significantly improved using flow technology. mdpi.comnih.govuc.pt A multi-step flow synthesis could be designed for the efficient production of this compound and its analogs, facilitating the rapid generation of compounds for biological screening. nih.govacs.org

| Synthetic Method | Application to the Scaffold | Key Benefit |

| Ruthenium-catalyzed C-H Activation | Direct functionalization of the indole ring at C2, C4, C7. | Rapid access to a wide range of analogs without lengthy synthetic routes. mdpi.comnih.gov |

| Flow Chemistry | Automated, continuous synthesis of the core structure and its derivatives. | Increased efficiency, safety, and scalability for library generation. mdpi.comuc.pt |

| Photoredox Catalysis | Trifluoromethylation or other functionalizations of the indole ring. | Mild reaction conditions and access to unique chemical transformations. researchgate.net |

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation of Biological Responses

Understanding the mechanism of action of a drug candidate is fundamental to its development. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the biological response to a compound. researchgate.netnih.gov

If a derivative of this compound shows promising biological activity, omics approaches can be used to identify its molecular targets and affected pathways. nih.gov For example, a proteomics study could reveal changes in protein expression in cells treated with the compound, while metabolomics could identify alterations in metabolic pathways. researchgate.net This comprehensive data can help in validating the intended target and uncovering potential off-target effects or novel mechanisms of action. nih.gov

| Omics Technology | Information Gained | Impact on Research |

| Genomics | Identification of genetic markers for drug sensitivity or resistance. | Enables personalized medicine approaches. nih.gov |

| Transcriptomics | Changes in gene expression in response to the compound. | Elucidation of affected signaling pathways. |

| Proteomics | Alterations in protein levels and post-translational modifications. | Direct identification of drug targets and off-targets. |

| Metabolomics | Perturbations in cellular metabolism. | Understanding the downstream effects of target modulation. researchgate.net |

Exploration of Novel Biological Targets for this compound Derivatives

The versatility of the indole scaffold allows it to interact with a wide range of biological targets. researchgate.netnih.gov While existing research on indole derivatives has focused on well-established targets, there is significant potential for derivatives of this compound to engage novel targets.

Recent research has highlighted the role of the gut microbiome in health and disease, including its influence on the central nervous system via the microbiota-gut-brain axis. frontiersin.org Indole and its derivatives are known to be produced by gut bacteria and can act as signaling molecules. frontiersin.org Future studies could explore whether derivatives of this compound can modulate microbial pathways or interact with host receptors that are influenced by microbial metabolites. Another area of interest is the targeting of protein-protein interactions, which are often challenging to modulate with small molecules. The rigid structure of the indole core could serve as a starting point for designing inhibitors of such interactions.

| Potential Novel Target Class | Example | Therapeutic Area |

| Microbiome-related targets | Enzymes involved in microbial tryptophan metabolism. | Depression, Inflammatory Bowel Disease. frontiersin.org |

| Protein-Protein Interactions | Inhibitors of oncogenic fusion proteins. | Cancer. |

| Epigenetic Targets | Modulators of histone deacetylases (HDACs). | Cancer, Neurological Disorders. nih.gov |

Repurposing of Indole-Based Scaffolds for Addressing Emerging Health Challenges

Drug repurposing, or finding new uses for existing compounds, is an attractive strategy for accelerating the drug development process. The indole scaffold is present in numerous approved drugs for a variety of conditions, including cancer, HIV, and hypertension. nih.govresearchgate.net This vast body of knowledge can be leveraged to explore new applications for derivatives of this compound.

For example, with the rise of antimicrobial resistance, there is a pressing need for new antibacterial agents. Indole alkaloids have shown antibacterial activity, suggesting that derivatives of the this compound scaffold could be investigated for this purpose. nih.gov Similarly, the anti-inflammatory properties of many indole-containing compounds suggest their potential for treating inflammatory and autoimmune diseases. mdpi.com

| Original Therapeutic Area | Potential Repurposed Application | Rationale |

| Anticancer | Antiviral | Many cellular pathways are hijacked by both cancer and viruses. nih.gov |

| Antihypertensive | Anti-inflammatory | Overlapping signaling pathways in cardiovascular and inflammatory diseases. |

| Antidepressant | Neuroprotective | Addressing underlying neurodegenerative processes in addition to symptoms. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cyclopropylmethyl-6-ethynyl-1H-indole, and how can purity be optimized?

- Methodological Answer : A common approach involves Sonogashira coupling to introduce the ethynyl group, followed by cyclopropane functionalization via alkylation. Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Confirm purity using HPLC with a C18 column (mobile phase: acetonitrile/water, 0.1% TFA) and compare retention times against standards .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm cyclopropylmethyl and ethynyl substituents (e.g., ethynyl proton at δ 2.5–3.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]⁺ ~242.14 g/mol based on analogous indoles ).

- FT-IR : Peaks at ~3300 cm⁻¹ (ethynyl C≡C stretch) and 1600–1450 cm⁻¹ (indole ring vibrations).

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent oxidation of the ethynyl group. Avoid exposure to moisture, strong acids/bases, and transition metals (risk of catalytic decomposition). Stability tests via accelerated aging (40°C/75% RH for 30 days) with HPLC monitoring are recommended .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the ethynyl group in catalytic cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites. For example, the ethynyl group’s π-electrons may facilitate Pd-catalyzed couplings. Compare computed HOMO/LUMO energies with experimental reaction rates to validate predictions .

Q. What statistical methods resolve contradictions in yield data across synthetic protocols?

- Methodological Answer : Apply multivariate analysis (ANOVA) to isolate variables (e.g., catalyst loading, temperature). For example, a Plackett-Burman design can identify critical factors. Replicate experiments (n ≥ 3) and use Tukey’s HSD test to assess significance (p < 0.05). Data inconsistencies may arise from unoptimized purification steps or solvent effects .

Q. How does the cyclopropylmethyl group influence the compound’s pharmacokinetic properties in preclinical studies?

- Methodological Answer : Perform in vitro assays:

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Membrane Permeability : Use Caco-2 cell monolayers; calculate apparent permeability (Papp).

Cyclopropyl groups often enhance metabolic resistance by steric hindrance, but ethynyl moieties may increase plasma protein binding .

Critical Considerations

- Contradictions in Toxicity Data : While no carcinogenic classification exists (IARC/NTP), acute toxicity studies are lacking. Use ALARA (As Low As Reasonably Achievable) principles during handling. Refer to SDS guidelines for indole derivatives (e.g., respiratory protection with OV/AG/P99 filters ).

- Reaction Optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and ligands (XPhos, SPhos) to improve cross-coupling efficiency. Track byproduct formation via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.